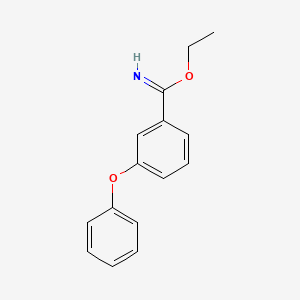

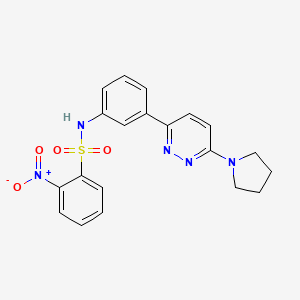

(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” is a chemical compound. Its structure suggests that it belongs to the class of compounds known as chalcones . Chalcones are known for their wide range of pharmacological properties .

Synthesis Analysis

Chalcones can be synthesized from natural sources or by synthesis . The specific synthesis process for “this compound” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of chalcones can be determined using techniques such as single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to their molecular structure . The specific chemical reactions of “this compound” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can be determined using techniques such as thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) . The specific physical and chemical properties of “this compound” are not available in the sources I found.Aplicaciones Científicas De Investigación

Chiral Separation

(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide and its analogues have been studied for their enantiomer differentiation abilities in chromatography. A study by Chankvetadze, Yamamoto, and Okamoto (2000) reported the extremely high enantioselectivity of cellulose tris(3,5-dichlorophenylcarbamate) as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers like 2-(benzylsulfinyl)benzamide, an analogue of the compound , achieving a separation factor (α) of 112, the highest among many enantiomer-differentiating separations using polysaccharide derivatives (Chankvetadze, Yamamoto, & Okamoto, 2000).

Synthesis and Reaction Studies

R. Cremlyn, Linda Ellis, and A. Pinney (1989) explored the chlorosulfonation of N-Benzyl carboxamides, including N-Benzyl p-chloro- and 2,4-dichloro-benzamide, which are structurally related to the compound in focus. Their study provides insights into the reactions of these compounds with chlorosulfonic acid and discusses their spectral data along with preliminary biological screenings (Cremlyn, Ellis, & Pinney, 1989).

Photocatalytic Applications

A study by Torimoto et al. (1996) on the photocatalytic degradation of propyzamide, a chemical relative of this compound, utilized various photocatalysts including TiO2. This study shows the potential application of such compounds in enhancing the rate of mineralization of organic pollutants and reducing the concentration of solution-phase intermediates (Torimoto, Ito, & Yoneyama, 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-12-8-4-5-9-13(12)20-16(21)14(18)15(19)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)/b15-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSKDXGUUSFJRP-PFONDFGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

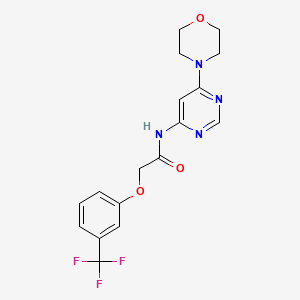

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2675397.png)

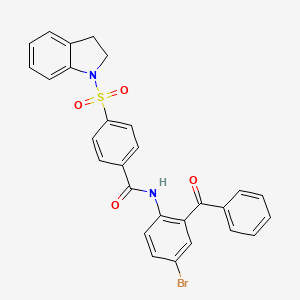

![(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2675398.png)

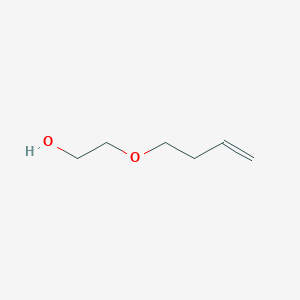

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

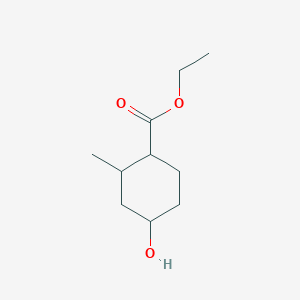

![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)